Cdk/hdac-IN-1

Description

Properties

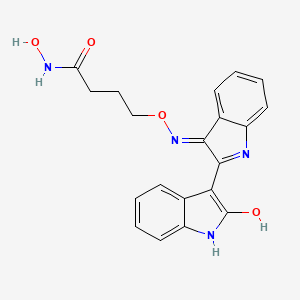

Molecular Formula |

C20H18N4O4 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

N-hydroxy-4-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutanamide |

InChI |

InChI=1S/C20H18N4O4/c25-16(23-27)10-5-11-28-24-18-13-7-2-4-9-15(13)21-19(18)17-12-6-1-3-8-14(12)22-20(17)26/h1-4,6-9,22,26-27H,5,10-11H2,(H,23,25)/b24-18+ |

InChI Key |

FJGBGCCFCHEKGZ-HKOYGPOVSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N\OCCCC(=O)NO |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCCC(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Cdk/HDAC-IN-1: A Dual Inhibitor Targeting Transcriptional and Epigenetic Dysregulation in Cancer

This guide provides a comprehensive technical overview of Cdk/HDAC-IN-1, a novel dual-function inhibitor targeting Cyclin-Dependent Kinase 9 (CDK9) and Class I Histone Deacetylases (HDACs). Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, provides detailed experimental protocols for its characterization, and presents a rationale for its therapeutic potential in oncology.

Introduction: The Rationale for Dual CDK9 and HDAC Inhibition in Oncology

Cancer is a multifaceted disease characterized by uncontrolled cell proliferation and survival, often driven by dysregulated gene expression. Two key players in this process are Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs).

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that regulate the cell cycle and transcription. CDK9, in particular, is a critical component of the positive transcription elongation factor b (P-TEFb) complex. By phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII), CDK9 facilitates the elongation of transcription, a process essential for the expression of many short-lived proteins that are crucial for cancer cell survival, including anti-apoptotic proteins like Mcl-1.[1]

Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones and other proteins.[2] This deacetylation leads to a more condensed chromatin structure, repressing the transcription of certain genes, including tumor suppressor genes.[2] Overexpression of HDACs is a common feature in many cancers, contributing to the silencing of genes that would otherwise restrain tumor growth.[2] Class I HDACs (HDAC1, 2, 3, and 8) are primarily localized in the nucleus and are key regulators of gene expression.

The simultaneous inhibition of both CDK9 and HDACs presents a powerful therapeutic strategy. By targeting two distinct but interconnected pathways that are fundamental to cancer cell biology, a dual inhibitor like Cdk/HDAC-IN-1 can potentially achieve a synergistic anti-cancer effect, enhance efficacy, and overcome mechanisms of drug resistance that may arise from targeting a single pathway.

Cdk/HDAC-IN-1: A Profile of the Dual Inhibitor

Cdk/HDAC-IN-1, more specifically identified as CDK9/HDAC1/HDAC3-IN-1 , is a potent, small molecule inhibitor designed to simultaneously target CDK9 and Class I HDACs.[3]

Target Specificity and Potency

Biochemical assays have demonstrated the inhibitory activity of Cdk/HDAC-IN-1 against its primary targets. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (μM) |

| CDK9 | 0.17 |

| HDAC1 | 1.73 |

| HDAC3 | 1.11 |

| Data sourced from Chen X, et al. (2025).[3] |

Core Mechanism of Action

The dual inhibitory action of Cdk/HDAC-IN-1 converges on the disruption of transcriptional regulation and the induction of apoptosis in cancer cells.

Inhibition of CDK9 and Transcriptional Elongation

Cdk/HDAC-IN-1 binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of the C-terminal domain of RNA Polymerase II at serine 2 (p-Ser2). This inhibition of p-Ser2 leads to the stalling of transcriptional elongation, thereby downregulating the expression of key pro-survival and anti-apoptotic proteins with short half-lives, such as Mcl-1.[1][3]

Inhibition of HDAC1/3 and Reactivation of Tumor Suppressor Genes

By inhibiting HDAC1 and HDAC3, Cdk/HDAC-IN-1 promotes the accumulation of acetylated histones (e.g., Ac-H3). This leads to a more relaxed chromatin structure, facilitating the re-expression of silenced tumor suppressor genes that can induce cell cycle arrest and apoptosis.[2][3]

Synergistic Induction of Apoptosis and Cell Cycle Arrest

The combined effect of CDK9 and HDAC1/3 inhibition results in a potent anti-proliferative effect. Cdk/HDAC-IN-1 has been shown to induce mitochondrion-related apoptosis, evidenced by the increased expression of cleaved PARP, and to cause cell cycle arrest in the G2/M phase in various cancer cell lines.[3]

General Procedure for Final Condensation Step:

-

Dissolve the carboxylic acid intermediate (e.g., a derivative of 4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)benzoic acid) in a suitable solvent such as DMF. [4]2. Add coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) and stir the mixture. [4]3. Add the o-phenylenediamine intermediate to the reaction mixture. [4]4. Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

-

Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the final compound. [5]

Biochemical Assays

Principle: This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal. [6][7][8][9][10] Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

CDK substrate peptide

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Cdk/HDAC-IN-1

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of Cdk/HDAC-IN-1 in DMSO.

-

In a 384-well plate, add the test compound, CDK9/Cyclin T1 enzyme, and substrate peptide in kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 45-60 minutes. [9]5. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 45 minutes at room temperature. [9]7. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.

Principle: This assay utilizes a fluorogenic substrate that becomes fluorescent upon deacetylation by HDAC enzymes. [11][12][13][14][15] Materials:

-

Recombinant human HDAC1 and HDAC3 enzymes

-

Fluorogenic HDAC substrate

-

HDAC assay buffer

-

HDAC developer solution

-

Trichostatin A (as a positive control inhibitor)

-

Cdk/HDAC-IN-1

-

96-well black assay plates

Procedure:

-

Prepare serial dilutions of Cdk/HDAC-IN-1 in assay buffer.

-

In a 96-well plate, add the test compound and the respective HDAC enzyme (HDAC1 or HDAC3).

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate for 10-15 minutes at room temperature. [12]7. Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm. [11][15]8. Calculate the IC50 value.

Cell-Based Assays

Principle: This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HeLa, MDA-MB-231, HepG2) [3]* Complete cell culture medium

-

Resazurin or similar viability reagent

-

Cdk/HDAC-IN-1

-

96-well clear-bottom plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Cdk/HDAC-IN-1 for 72 hours. [5]3. Add the viability reagent to each well and incubate for 2-4 hours. [5]4. Measure the fluorescence or absorbance according to the reagent manufacturer's instructions.

-

Calculate the IC50 value for cell proliferation.

Principle: This technique is used to detect changes in the phosphorylation status of CDK9 substrates and the acetylation status of HDAC substrates.

Materials:

-

Cancer cell lines

-

Cdk/HDAC-IN-1

-

Lysis buffer

-

Primary antibodies (e.g., anti-p-Ser2 RNAPII, anti-acetyl-Histone H3, anti-cleaved PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with various concentrations of Cdk/HDAC-IN-1 for a specified time (e.g., 24 hours). [3]2. Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. [16]4. Block the membrane and incubate with the primary antibodies overnight at 4°C. [16]5. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [17]6. Detect the protein bands using a chemiluminescent substrate and an imaging system.

Principle: Propidium iodide (PI) staining of DNA allows for the analysis of cell cycle distribution by flow cytometry. [18][19][20] Materials:

-

Cancer cell lines

-

Cdk/HDAC-IN-1

-

70% cold ethanol

-

Propidium iodide (PI) staining solution containing RNase A

Procedure:

-

Treat cells with Cdk/HDAC-IN-1 for 24-48 hours.

-

Harvest the cells and fix them in ice-cold 70% ethanol. [20]3. Wash the cells and resuspend them in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark. [20]5. Analyze the cell cycle distribution by flow cytometry.

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on Annexin V binding to externalized phosphatidylserine and PI uptake by cells with compromised membranes. [21][22][23][24] Materials:

-

Cancer cell lines

-

Cdk/HDAC-IN-1

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with Cdk/HDAC-IN-1 for a specified time (e.g., 48 hours).

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15-20 minutes at room temperature in the dark. [22]6. Analyze the cells by flow cytometry within one hour. [22]

In Vivo Xenograft Model

Principle: This model assesses the anti-tumor efficacy of Cdk/HDAC-IN-1 in a living organism.

Materials:

-

Immunocompromised mice (e.g., female BALB/c nude mice) [3]* MDA-MB-231 human breast cancer cells [3]* Cdk/HDAC-IN-1 formulation for injection

Procedure:

-

Subcutaneously inject MDA-MB-231 cells into the flank of the mice. [3]2. Allow the tumors to reach a palpable size (e.g., ~100 mm³). [3]3. Randomize the mice into vehicle control and treatment groups.

-

Administer Cdk/HDAC-IN-1 (e.g., 30 mg/kg, intraperitoneally, daily) for a defined period (e.g., 10 days). [3]5. Monitor tumor volume and body weight regularly.

-

At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry for cleaved caspase-3 and PCNA). [3]

Sources

- 1. indianchemicalsociety.com [indianchemicalsociety.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and biological evaluation of N-(2-amino-phenyl)-5-(4-aryl- pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivatives as novel inhibitors of CDK9 and class I HDACs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CDK9/CyclinK Kinase Enzyme System [worldwide.promega.com]

- 8. promega.com [promega.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. CDK9/CyclinK Kinase Enzyme System Application Note [promega.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. resources.novusbio.com [resources.novusbio.com]

- 15. resources.bio-techne.com [resources.bio-techne.com]

- 16. RNA Polymerase II Carboxyl-terminal Domain Phosphorylation Regulates Protein Stability of the Set2 Methyltransferase and Histone H3 Di- and Trimethylation at Lysine 36 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Western Blot protocol for Histone H3 Antibody (NB21-1062): Novus Biologicals [novusbio.com]

- 18. ucl.ac.uk [ucl.ac.uk]

- 19. vet.cornell.edu [vet.cornell.edu]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bio-techne.com [bio-techne.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. bosterbio.com [bosterbio.com]

Structural Analysis of Dual HDAC1/2 and CDK2 Inhibitors: The Case of Compound 14d

[1][2]

Executive Summary

The therapeutic efficacy of single-target kinase inhibitors is often limited by compensatory signaling pathways and drug resistance. HDAC1/2 and CDK2-IN-1 (Compound 14d) represents a paradigmatic shift toward polypharmacology , where a single molecule is rationally designed to inhibit both Histone Deacetylases (HDAC1/2) and Cyclin-Dependent Kinase 2 (CDK2).

This dual inhibition exploits a lethal synergy:

-

CDK2 Inhibition: Arrests the cell cycle at the G1/S transition by blocking Rb phosphorylation.[1]

-

HDAC1/2 Inhibition: Prevents chromatin compaction, leading to the re-expression of tumor suppressor genes (e.g., p21, which further inhibits CDKs).

This guide analyzes the chemical architecture required to achieve this duality, focusing on the "Merged Pharmacophore" strategy used in Compound 14d.

Molecular Targets & Structural Requirements

A. CDK2 (Cyclin-Dependent Kinase 2)

CDK2 is a Ser/Thr kinase with a bilobal fold. The ATP-binding pocket is located in the cleft between the N-terminal

-

Hinge Region (Glu81, Leu83): The critical anchor point. Inhibitors must form hydrogen bonds with the backbone amides/carbonyls of these residues.

-

Gatekeeper Residue (Phe80): Controls access to the hydrophobic back pocket.

-

Ribose Pocket: A hydrophilic region that accommodates the ribose ring of ATP; often exploited by inhibitor solubilizing groups.

B. HDAC1/2 (Histone Deacetylases)

HDACs are zinc-dependent metalloenzymes. Their active site consists of a narrow, hydrophobic tunnel leading to a catalytic zinc ion.

-

Zinc-Binding Group (ZBG): The warhead (e.g., hydroxamate, benzamide) that chelates the Zn

ion at the bottom of the tunnel. -

Linker: A hydrophobic chain (typically 5–7 carbons or an aromatic equivalent) that spans the tunnel (approx. 11 Å).

-

Cap Group: A surface-recognition motif that sits at the tunnel entrance, interacting with the protein surface (rim).

Chemical Structure Analysis of Compound 14d (HDAC1/2 and CDK2-IN-1)[2]

Compound Identity:

-

Name: HDAC1/2 and CDK2-IN-1 (Compound 14d)[2]

-

CAS Number: 2418559-01-8[2]

-

Chemical Class: Purine-Benzamide Hybrid

-

Parent Scaffolds: Purine (CDK2 binder) + Chidamide/CS055 (HDAC inhibitor).

Structural Deconstruction

The design of Compound 14d utilizes a "Cap-Replacement" strategy. Instead of a non-functional cap group on the HDAC inhibitor, the designers utilized a pharmacologically active CDK2 inhibitor (a purine scaffold) as the cap.[3]

| Structural Domain | Chemical Component | Mechanistic Function |

| CDK2 Binding Motif | Purine Scaffold (C2, C6 substituted) | Mimics the Adenine of ATP. Forms bidentate H-bonds with Leu83 in the CDK2 hinge region. |

| Linker | Phenyl-vinyl / Alkyl chain | Connects the purine to the ZBG. It must be rigid enough to traverse the HDAC tunnel without steric clash, yet flexible enough to allow the purine to orient into the CDK2 ATP pocket. |

| HDAC Binding Motif | 2-Aminoanilide (Benzamide) | Acts as the Zinc-Binding Group (ZBG). The amino and carbonyl groups chelate the Zn |

Binding Mode Analysis (Dual Occupancy)

-

In CDK2: The purine moiety inserts into the ATP cleft. The N7 and N6-amino groups likely interact with the backbone of Leu83 . The linker extends out of the ATP pocket towards the solvent front, which is permissible as this region is open in kinases.

-

In HDAC1/2: The benzamide "tail" inserts deep into the lysine tunnel to chelate Zinc. The purine "head" (now acting as the Cap) sits at the rim of the tunnel, making van der Waals contacts with surface residues (e.g., Asp99 , His18 ).

Key Insight: The success of Compound 14d relies on the fact that the "Solvent Exposed Region" of CDK2 and the "Cap Region" of HDAC are structurally compatible. The molecule is essentially a chimera where the "tail" of the CDK inhibitor becomes the "warhead" for the HDAC.

Visualization: The Pharmacophore Merge

The following diagram illustrates the logical assembly of the dual inhibitor from its parent scaffolds.

Caption: Structural logic of Compound 14d, fusing a Purine hinge-binder (CDK2) with a Benzamide Zinc-binding group (HDAC) via a hydrophobic linker.

Experimental Protocols

A. Chemical Synthesis (General Amide Coupling Workflow)

To synthesize Compound 14d analogues, one typically couples the CDK2-binding carboxylic acid precursor with the HDAC-binding amine precursor.

-

Activation: Dissolve the Purine-Linker-COOH (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 0°C for 30 min.

-

Coupling: Add the ZBG precursor (e.g., 1,2-phenylenediamine derivative) (1.1 eq).

-

Reaction: Allow to warm to RT and stir for 4–12 hours under N

. Monitor by LC-MS. -

Purification: Quench with water, extract with EtOAc. Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).

-

Validation: Verify structure via

H-NMR and HRMS.

B. In Vitro Inhibition Assays[1]

1. HDAC1/2 Fluorometric Assay

-

Principle: Measures deacetylation of a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

-

Protocol:

-

Incubate recombinant HDAC1 or HDAC2 (0.5 µ g/well ) with test compound in assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

) for 30 min at 37°C. -

Add fluorogenic substrate (50 µM) and incubate for 30 min.

-

Add Developer solution (Trypsin) to release the fluorophore.

-

Read Fluorescence (Ex: 360 nm, Em: 460 nm).

-

Control: SAHA (Vorinostat) as positive control.

-

2. CDK2/Cyclin E Kinase Assay (ADP-Glo)

-

Principle: Quantifies ADP generated from the phosphorylation of a substrate (e.g., Histone H1).

-

Protocol:

-

Prepare mixture: CDK2/Cyclin E enzyme (5 ng), peptide substrate, and test compound in kinase buffer.

-

Initiate reaction with ATP (10 µM). Incubate for 60 min at RT.

-

Add ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.

-

Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

-

Measure Luminescence.

-

Control: Dinaciclib or Staurosporine.

-

Quantitative Data Summary (Compound 14d)

| Target | IC | Biological Consequence |

| HDAC1 | 70.7 | Epigenetic modulation; p21 re-expression. |

| HDAC2 | 23.1 | Epigenetic modulation; p21 re-expression. |

| CDK2 | 800 (0.80 µM) | Cell cycle arrest (G1/S block). |

| HCT116 Cells | ~1.5 µM (GI | Apoptosis induction; inhibition of proliferation. |

Note: The potency against HDACs is significantly higher (nanomolar) than against CDK2 (sub-micromolar). This is a common challenge in dual inhibitors, but the synergy often compensates for the lower CDK potency.

References

-

Design, synthesis and biological evaluation of novel histone deacetylase1/2 (HDAC1/2) and cyclin-dependent Kinase2 (CDK2) dual inhibitors against malignant cancer. Source: European Journal of Medicinal Chemistry, 2020.[3] Context: Primary source for Compound 14d structure and activity data.[3] URL:[Link][3]

-

Cyclin-dependent kinase 2 (CDK2) Structure & Function. Source: RCSB Protein Data Bank (PDB: 1HCL). Context: Structural basis for the ATP-binding pocket analysis. URL:[Link]

-

Histone Deacetylase Inhibitors: Molecular Mechanisms of Action. Source: National Institutes of Health (NIH) / PMC. Context: Mechanistic grounding for the ZBG and Linker requirements. URL:[Link]

The Dual-Edged Sword: A Technical Guide to the CDK9/HDAC1/HDAC3 Inhibitor, Cdk/hdac-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Dual Inhibition in Oncology

In the intricate landscape of cancer biology, the dysregulation of fundamental cellular processes such as transcription and cell cycle progression is a common hallmark. Two key enzyme families, Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs), are frequently implicated in driving tumorigenesis.[1][2][3] The convergence of these pathways has led to the development of a novel class of therapeutics: dual CDK/HDAC inhibitors. This guide provides an in-depth technical overview of a potent example of this class, Cdk/hdac-IN-1 , a molecule designed to simultaneously target CDK9, HDAC1, and HDAC3.

The rationale for this dual-targeting strategy is compelling. CDK9, a transcriptional CDK, is essential for the elongation phase of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins and cell cycle regulators.[4] Class I HDACs, including HDAC1 and HDAC3, play a crucial role in chromatin remodeling and gene expression; their inhibition can reactivate tumor suppressor genes and induce cell cycle arrest and apoptosis.[2][5] By concurrently blocking these key nodes, Cdk/hdac-IN-1 offers a multifaceted approach to anticancer therapy, with the potential for synergistic effects and the ability to overcome resistance mechanisms associated with single-target agents.[1][6]

Physicochemical and Pharmacological Properties of Cdk/hdac-IN-1

Cdk/hdac-IN-1, also identified as CDK9/HDAC1/HDAC3-IN-1, is a small molecule inhibitor with specific and potent activity against its designated targets.[7] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₂N₈OS | [7] |

| Molecular Weight | 470.55 g/mol | [7] |

| CAS Number | 2197029-81-3 | [7] |

| IC₅₀ (CDK9) | 0.17 µM | [7] |

| IC₅₀ (HDAC1) | 1.73 µM | [7] |

| IC₅₀ (HDAC3) | 1.11 µM | [7] |

Mechanism of Action: A Two-Pronged Assault on Cancer Cells

Cdk/hdac-IN-1 exerts its anticancer effects through the simultaneous inhibition of two critical cellular pathways: transcriptional regulation via CDK9 and epigenetic modification via HDAC1 and HDAC3.[7] This dual mechanism leads to a cascade of events culminating in cell cycle arrest and apoptosis.[7]

1. Inhibition of CDK9 and Transcriptional Control:

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 position (Ser2), a critical step for the transition from abortive to productive transcription elongation. By inhibiting the kinase activity of CDK9, Cdk/hdac-IN-1 prevents the phosphorylation of RNAPII at Ser2. This leads to a decrease in the transcription of short-lived mRNAs, many of which encode for proteins crucial for cancer cell survival, such as anti-apoptotic proteins (e.g., Mcl-1) and cell cycle regulators.[4]

2. Inhibition of HDAC1/3 and Epigenetic Reprogramming:

HDAC1 and HDAC3 are class I histone deacetylases that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[5] Inhibition of HDAC1 and HDAC3 by Cdk/hdac-IN-1 results in the hyperacetylation of histones, particularly Histone H3 (Ac-H3).[7] This "opening" of the chromatin structure allows for the transcription of previously silenced genes, including tumor suppressor genes that can induce cell cycle arrest (e.g., p21) and apoptosis.[2][5]

The synergistic effect of these two actions is a powerful anti-proliferative signal. The cell is simultaneously deprived of essential pro-survival signals while tumor-suppressive pathways are reactivated. This dual pressure drives the cancer cell towards G2/M phase cell cycle arrest and ultimately, mitochondrion-related apoptosis, as evidenced by the increased expression of cleaved PARP.[7]

Caption: Dual inhibitory mechanism of Cdk/hdac-IN-1.

Experimental Protocol: In Vitro Validation of Cdk/hdac-IN-1 Activity

A key step in characterizing a novel inhibitor is to validate its mechanism of action within a cellular context. A Western blot analysis is a robust method to assess the changes in the phosphorylation status of a CDK9 substrate (p-Ser2 of RNAPII) and the acetylation of an HDAC substrate (Ac-H3).

Objective: To determine the dose-dependent effect of Cdk/hdac-IN-1 on the levels of phosphorylated RNA Polymerase II (Ser2) and acetylated Histone H3 in a cancer cell line (e.g., MDA-MB-231 or HeLa).

Materials:

-

Cdk/hdac-IN-1 (CAS: 2197029-81-3)

-

Human cancer cell line (e.g., MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-RNA Polymerase II (Ser2)

-

Rabbit anti-acetyl-Histone H3

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed MDA-MB-231 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Prepare a stock solution of Cdk/hdac-IN-1 in DMSO.

-

Treat the cells with increasing concentrations of Cdk/hdac-IN-1 (e.g., 0, 0.625, 1.25, 2.5, 5 µM) for 24 hours.[7] Include a vehicle-only (DMSO) control.

-

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration and denature by boiling in Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-RNAPII (Ser2), Ac-H3, and β-actin overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

-

Expected Outcome: A dose-dependent decrease in the signal for p-RNAPII (Ser2) and a dose-dependent increase in the signal for Ac-H3 should be observed in cells treated with Cdk/hdac-IN-1 compared to the vehicle control. This would provide strong evidence for the dual inhibitory activity of the compound in a cellular setting.

Conclusion and Future Directions

Cdk/hdac-IN-1 represents a promising therapeutic strategy by targeting two fundamental pillars of cancer cell biology. Its ability to simultaneously disrupt transcriptional addiction and reset the epigenetic landscape provides a powerful and synergistic approach to inducing cancer cell death. The in-depth understanding of its molecular weight, formula, and mechanism of action, coupled with robust in vitro validation protocols, provides a solid foundation for further preclinical and clinical development.

Future research should focus on elucidating the broader spectrum of genes regulated by Cdk/hdac-IN-1, exploring its efficacy in various cancer models, and investigating potential synergistic combinations with other anticancer agents. As our understanding of the complex interplay between CDKs and HDACs in cancer deepens, dual inhibitors like Cdk/hdac-IN-1 are poised to become a significant addition to the oncologist's armamentarium.

References

-

RCSB PDB. 1ZZ1: Crystal structure of a HDAC-like protein with SAHA bound. [Link]

-

Glaser, K. B. (2007). HDACs and HDAC Inhibitors in Cancer Development and Therapy. PMC. [Link]

-

MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. [Link]

-

PubMed. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. [Link]

-

ACS Publications. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

-

PubMed Central. Involvement of HDAC1 and HDAC3 in the Pathology of Polyglutamine Disorders. [Link]

-

PubMed. Inhibition of Histone Deacetylase 1 (HDAC1) and HDAC2 Enhances CRISPR/Cas9 Genome Editing. [Link]

-

MDPI. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. [Link]

-

Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and. [Link]

-

Oncotarget. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma. [Link]

-

Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PMC. [Link]

-

Request Full-text Paper PDF. Dual-Target Inhibitors Based on HDACs: Novel Antitumor Agents for Cancer Therapy. ResearchGate. [Link]

-

PMC. Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. [Link]

-

PubMed. Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]

-

MDPI. Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives. [Link]

-

NIH. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma. [Link]

-

NCBI. 8841 - Gene ResultHDAC3 histone deacetylase 3 [ (human)]. [Link]

-

ResearchGate. Composition of HDAC1/HDAC2 containing multiprotein complexes. The SIN3... | Download Scientific Diagram. [Link]

-

PubMed. Hdac3, Setdb1, and Kap1 mark H3K9me3/H3K14ac bivalent regions in young and aged liver. [Link]

-

YouTube. In Vitro Transcription Assays Application in Drug Discovery | Protocol Preview. [Link]

-

PubMed. HDAC1 and HDAC3 underlie dynamic H3K9 acetylation during embryonic neurogenesis and in schizophrenia-like animals. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma | Oncotarget [oncotarget.com]

- 7. medchemexpress.com [medchemexpress.com]

The Rise of a Dual Threat: A Technical Guide to the History and Development of Combined CDK/HDAC Inhibitors

In the intricate landscape of cancer therapy, the pursuit of more effective and durable treatment strategies is a constant endeavor. A promising frontier in this quest is the development of multi-targeting agents, molecules meticulously designed to simultaneously engage two or more key oncogenic pathways. This guide provides an in-depth technical exploration of a particularly compelling class of such agents: the dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). This document will navigate the historical context, the scientific rationale, the medicinal chemistry evolution, and the practical methodologies integral to the research and development of these innovative compounds.

The Strategic Imperative for Dual Inhibition: A Symphony of Synergism

The rationale for co-inhibiting CDKs and HDACs stems from the convergence of their roles in cancer cell proliferation, survival, and the development of drug resistance. Understanding these individual players is paramount to appreciating their combined potential.

1.1. Cyclin-Dependent Kinases (CDKs): The Engines of Cell Proliferation

CDKs are a family of serine/threonine kinases that function as the master regulators of the cell cycle. In concert with their regulatory partners, the cyclins, they drive the progression of a cell through its various phases (G1, S, G2, and M). In a vast number of human cancers, this tightly regulated process is derailed. The overexpression of cyclins or the inactivation of endogenous CDK inhibitors leads to unchecked CDK activity, resulting in relentless cell division—a hallmark of cancer.

1.2. Histone Deacetylases (HDACs): The Epigenetic Gatekeepers

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on both histone and non-histone proteins.[1] The deacetylation of histones leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[1] In cancer, HDACs are often overexpressed, leading to the silencing of tumor suppressor genes that would otherwise halt proliferation or induce apoptosis.

1.3. The Synergistic Rationale: A Multi-pronged Attack

The combination of CDK and HDAC inhibition has demonstrated synergistic anti-cancer effects, a phenomenon rooted in their interconnected signaling pathways.[2][3] One of the key mechanisms involves the CDK inhibitor p21. HDAC inhibitors can upregulate the expression of p21, which in turn inhibits CDK activity, leading to cell cycle arrest.[4] This dual approach creates a powerful blockade on cell cycle progression. Furthermore, combination therapy has been shown to be effective in overcoming resistance to single-agent CDK inhibitors.[2][4]

The following diagram illustrates the core synergistic mechanism of dual CDK/HDAC inhibition.

A Historical Perspective: The Genesis of a Dual-Targeting Strategy

The concept of dual CDK/HDAC inhibitors is a relatively recent innovation in medicinal chemistry, born from the clinical experiences with single-target agents. While HDAC inhibitors like Vorinostat (SAHA) gained FDA approval in 2006 for the treatment of cutaneous T-cell lymphoma, their efficacy as monotherapy in solid tumors has been limited.[5] Similarly, while CDK4/6 inhibitors have transformed the treatment of HR-positive breast cancer, acquired resistance remains a significant clinical challenge.

The logical next step was to explore combination therapies, which often showed enhanced efficacy but came with challenges in pharmacokinetics and patient compliance.[6] This paved the way for the design of single molecules capable of hitting both targets. One of the first reports of a dual CDK4/HDAC1 inhibitor based on the CDK inhibitor ribociclib template emerged in 2018.[7] Since then, the field has rapidly expanded, with the exploration of diverse chemical scaffolds.

The Medicinal Chemistry of Duality: Designing a Two-Pronged Molecule

The design of a dual CDK/HDAC inhibitor is a sophisticated exercise in molecular architecture. The goal is to create a single chemical entity that can effectively bind to the distinct active sites of both a kinase and a deacetylase. The general design strategy involves the hybridization of key pharmacophores from known CDK and HDAC inhibitors.

A typical HDAC inhibitor consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the HDAC active site, a linker region, and a "cap" group that interacts with the rim of the active site.[5] The design of dual inhibitors often involves modifying the cap group of an HDAC inhibitor to incorporate a CDK-binding pharmacophore.

3.1. Key Chemical Scaffolds

Several chemical scaffolds have been successfully employed in the development of dual CDK/HDAC inhibitors:

-

Purine Derivatives: Leveraging the purine core, a common feature in many kinase inhibitors, researchers have designed potent dual inhibitors. For instance, by incorporating a purine-based pharmacophore as the cap group of an HDAC inhibitor, compounds with nanomolar inhibitory activity against both CDK2 and HDAC1 have been developed.[3][8]

-

1H-Pyrazole-3-Carboxamides: This scaffold has proven to be a versatile platform for creating highly potent dual inhibitors. Researchers have reported compounds with sub-nanomolar IC50 values against both CDK2 and HDAC2.[9]

-

Indirubin Derivatives: The natural product indirubin and its analogs are known CDK inhibitors. By functionalizing the indirubin scaffold with a zinc-binding group, dual inhibitors targeting multiple CDKs and HDACs have been synthesized.[7]

-

2-Aminopyrimidine and 2-Aminopyridine Derivatives: These scaffolds, also prevalent in kinase inhibitors, have been successfully utilized to generate dual CDK9/HDAC inhibitors.[7]

3.2. Structure-Activity Relationships (SAR)

The optimization of dual CDK/HDAC inhibitors is guided by extensive structure-activity relationship studies. Key considerations include:

-

The Linker: The length and composition of the linker connecting the CDK-binding moiety and the HDAC zinc-binding group are critical for achieving balanced potency against both targets.[6]

-

The Zinc-Binding Group (ZBG): While hydroxamic acids are the most common ZBGs, their potential for metabolic instability has led to the exploration of alternative groups like ortho-aminoanilides and hydrazides.[5][10]

-

The CDK-Binding Moiety: The choice of the heterocyclic core and its substituents dictates the selectivity for different CDK isoforms.

3.3. Quantitative Data Summary

The following tables summarize the inhibitory activities of representative dual CDK/HDAC inhibitors from different chemical scaffolds.

Table 1: Inhibitory Activity of Purine-Based Dual CDK/HDAC Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| 6d | HDAC1 | 5.8 | [8] |

| CDK2 | 56 | [8] | |

| 14d | HDAC1 | 70.7 | [11] |

| HDAC2 | 23.1 | [11] | |

| CDK2 | 800 | [11] |

Table 2: Inhibitory Activity of 1H-Pyrazole-3-Carboxamide-Based Dual CDK/HDAC Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| 7c | HDAC2 | 0.25 | [9] |

| CDK2 | 0.30 | [9] | |

| 14a | HDAC2 | 0.24 | [9] |

| CDK2 | 0.56 | [9] | |

| Compound 27 | CDK1 | 8.63 | [12] |

| CDK2 | 0.30 | [12] | |

| HDAC1 | 6.40 | [12] | |

| HDAC2 | 0.25 | [12] | |

| HDAC3 | 45.0 | [12] |

Experimental Protocols: A Practical Guide to Evaluation

The biological evaluation of dual CDK/HDAC inhibitors requires a suite of well-defined assays to assess their enzymatic activity, cellular effects, and mechanism of action.

4.1. In Vitro Enzymatic Assays

4.1.1. CDK2/Cyclin A Kinase Assay (ADP-Glo™ Assay)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Protocol:

-

Kinase Reaction:

-

Prepare a reaction mix containing CDK2/Cyclin A enzyme, the substrate (e.g., a specific peptide), and ATP in a kinase buffer.

-

Add the test compound at various concentrations.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

-

ADP-Glo™ Reagent Addition:

-

Kinase Detection Reagent Addition:

-

Signal Detection:

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

-

4.1.2. HDAC1 Fluorometric Assay

This assay measures the activity of HDAC1 by detecting the fluorescent product generated from a specific substrate after deacetylation and subsequent developer-mediated cleavage.

Protocol:

-

Enzyme Reaction:

-

Developer Addition:

-

Fluorescence Measurement:

-

Read the fluorescence on a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[10]

-

The following diagram outlines the workflow for the in vitro evaluation of a dual CDK/HDAC inhibitor.

4.2. Cell-Based Assays

4.2.1. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cancer cells with the dual inhibitor at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases.

4.2.2. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with the dual inhibitor as described for the cell cycle analysis.

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Future Perspectives: The Road Ahead for Dual CDK/HDAC Inhibitors

The development of dual CDK/HDAC inhibitors is a vibrant and promising area of cancer research. However, several challenges and opportunities lie ahead.

5.1. Challenges

-

Achieving Balanced Potency and Selectivity: Fine-tuning the molecular structure to achieve potent and balanced inhibition of both targets, while maintaining selectivity against other kinases and HDAC isoforms, remains a significant challenge.[1]

-

Optimizing Pharmacokinetics: Ensuring that these dual-target molecules possess favorable pharmacokinetic properties, such as good oral bioavailability and metabolic stability, is crucial for their clinical translation.[1]

-

Predictive Biomarkers: Identifying biomarkers that can predict which patient populations are most likely to respond to these dual inhibitors will be essential for their successful clinical development.

5.2. Future Directions

-

Exploration of Novel Scaffolds: The discovery of new chemical scaffolds will be critical to expand the chemical space and identify molecules with improved properties.

-

PROTAC Technology: The application of Proteolysis Targeting Chimera (PROTAC) technology to develop dual-degraders of CDKs and HDACs offers an exciting new therapeutic modality that could lead to more profound and sustained target inhibition.[1]

-

Combination with Other Therapies: Investigating the synergistic effects of dual CDK/HDAC inhibitors with other cancer therapies, such as immunotherapy and other targeted agents, holds the potential for even greater therapeutic benefit.

Conclusion

Dual CDK/HDAC inhibitors represent a rational and promising strategy in the ongoing fight against cancer. By simultaneously targeting two critical and interconnected pathways involved in cancer cell proliferation and survival, these molecules offer the potential for enhanced efficacy and the ability to overcome drug resistance. The journey from conceptualization to the current preclinical candidates has been a testament to the ingenuity of medicinal chemists and cancer biologists. As our understanding of the intricate signaling networks within cancer cells deepens, and as innovative drug design strategies continue to emerge, the future for dual CDK/HDAC inhibitors and other multi-targeting agents in the oncology clinic looks increasingly bright.

References

- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.

- Discovery of novel 9H-purin derivatives as dual inhibitors of HDAC1 and CDK2. PubMed.

- New Dual CK2/HDAC1 Inhibitors with Nanomolar Inhibitory Activity against Both Enzymes. ACS Medicinal Chemistry Letters.

- HDAC1 Fluorogenic Assay Kit. BPS Bioscience.

- ADP-Glo™ Kinase Assay Protocol.

- Discovery of novel cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) dual inhibitors with potent in vitro and in vivo anticancer activity. PubMed.

- A short overview of dual targeting HDAC inhibitors. PMC.

- CDK2/Cyclin A1 Kinase Assay Protocol.

- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies.

- Design and synthesis of novel cyclin-dependent kinase 4/6(CDK4/6) and histone deacetylase (HDAC) dual inhibitors: In vitro and in vivo anticancer activity. PubMed.

- A short overview of dual targeting HDAC inhibitors.

- Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. MDPI.

- Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization in leukemia cells.

- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.

- Hydroxamic Acid-Based HDAC. Turkish Journal of Pharmaceutical Sciences.

- Discovery of novel 9H-purin derivatives as dual inhibitors of HDAC1 and CDK2. Bioorganic & Medicinal Chemistry Letters.

- Single Inhibitors versus Dual Inhibitors: Role of HDAC in Cancer. PMC.

- Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. MDPI.

- Discovery of the first-in-class dual histone deacetylase-proteasome inhibitor. PMC.

- Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characteriz

- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central.

- X-ray Crystallographic Snapshots of Substrate Binding in the Active Site of Histone Deacetylase 10. PMC.

- Crystallographic studies of HDAC8-inhibitor complexes. FEBS Open Bio.

- Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. PMC.

- Design, synthesis and biological evaluation of novel histone deacetylase1/2 (HDAC1/2) and cyclin-dependent Kinase2 (CDK2) dual inhibitors against malignant cancer. PubMed.

- Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. ScienceOpen.

- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.

- Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.

- Assaying cell cycle st

- Design, synthesis and biological evaluation of novel histone deacetylase1/2 (HDAC1/2) and cyclin-dependent Kinase2 (CDK2) dual inhibitors against malignant cancer. European Journal of Medicinal Chemistry.

- Cell Cycle Assays for Flow Cytometry. Thermo Fisher Scientific.

- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.

- Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide. Thermo Fisher Scientific.

- Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio.

- Recent Advancements in the Development of HDAC/Tubulin Dual-Targeting Inhibitors. Molecules.

- Novel HDAC/Tubulin Dual Inhibitor: Design, Synthesis and Docking Studies of α-Phthalimido-Chalcone Hybrids as Potential Anticancer Agents with Apoptosis-Inducing Activity. PMC.

- Novel thiol-based histone deacetylase inhibitors bearing 3-phenyl-1H-pyrazole-5-carboxamide scaffold as surface recognition motif: Design, synthesis and SAR study. PubMed.

- (PDF) Multi-targeted HDAC Inhibitors as Anticancer Agents: Current Status and Future Prospective.

- Novel Dual-Targeting Protac Degraders of Gsk-3β and Cdk5: A Promising Approach for Pancreatic Cancer Treatment | Request PDF.

- Paper: Novel Protacs Demonstrate Dual Kinase Inhibition and Degradation of HCK and BTK, and Are Highly Active in MYD88 Mutated WM and ABC DLBCL Cells - Abstract.

- Development of selective mono or dual PROTAC degrader probe of CDK isoforms. PubMed.

- Design and synthesis of novel cyclin-dependent kinase 4/6(CDK4/6) and histone deacetylase (HDAC) dual inhibitors: In vitro and in vivo anticancer activity. European Journal of Medicinal Chemistry.

- ADP-Glo™ Kinase Assay Technical Manual #TM313.

- CDK2/CyclinA2 Kinase Assay.

- ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.

- HDAC Cell-Based Assay Kit. Bio-Techne.

- ab1438 – HDAC Activity Assay Kit (Fluorometric). Abcam.

- Histone Deacetylase Assay Kit, Fluorometric (CS1010) - Technical Bulletin. Sigma-Aldrich.

- Histone deacetylase 1 (HDAC1) assay. BMG LABTECH.

- IC 50 measurements for different HDAC inhibitors using rat liver HDAC.... | Download Scientific Diagram.

- The structures of HDAC inhibitors with HDAC IC50 or Ki values in μM.

- IC 50 values of compounds for HDAC inhibition in cancer cell lines,...

- SAHA IC 50 values for each HDAC isozyme are shown as measured using in vitro enzymatic assays.

- The actual and predicted pIC 50 values of the dataset compounds.

- IC 50 Values of Selected 2 and 3 Derivatives against Human Recombinant HDAC1, HDAC4, and HDAC6 a.

- Synthesis and Evaluation of Novel Dual BRD4/HDAC Inhibitors. PubMed.

- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PMC.

- Novel thiol-based histone deacetylase inhibitors bearing 3-phenyl-1H-pyrazole-5-carboxamide scaffold as surface recognition motif: Design, synthesis and SAR study. PubMed.

- Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization in leukemia cells. Archiv der Pharmazie.

- Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Tre

- Kinetically Selective Inhibitors of Histone Deacetylase 2 (HDAC2) as Cognition Enhancers. The Royal Society of Chemistry.

- Medicinal chemistry of histone deacetylase inhibitors | Archives of Pharmacy. Wiley Online Library.

- Medicinal chemistry advances in targeting class I histone deacetylases. PMC.

- Graphviz and dot: Gener

- Dot Language (graph based diagrams) | by Dinis Cruz. Medium.

- Drawing graphs with dot. Graphviz.

- Guide to Flowcharts in Graphviz. Sketchviz.

- Graphviz tutorial. YouTube.

- Building diagrams using graphviz | Chad's Blog. chd.dev.

- Dot Diagram For Se. Flytour.

- Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti.

Sources

- 1. A short overview of dual targeting HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of novel 9H-purin derivatives as dual inhibitors of HDAC1 and CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel cyclin-dependent kinase 4/6(CDK4/6) and histone deacetylase (HDAC) dual inhibitors: In vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abcam.co.jp [abcam.co.jp]

- 6. promega.com [promega.com]

- 7. promega.com [promega.com]

- 8. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 9. resources.bio-techne.com [resources.bio-techne.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Design, synthesis and biological evaluation of novel histone deacetylase1/2 (HDAC1/2) and cyclin-dependent Kinase2 (CDK2) dual inhibitors against malignant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Precision Preparation of CDK/HDAC-IN-1 Stock Solutions

Introduction & Scientific Context

CDK/HDAC-IN-1 is a potent dual-targeting small molecule inhibitor designed to simultaneously blockade Cyclin-Dependent Kinases (CDK2/4/6) and Histone Deacetylase 6 (HDAC6).[1] This dual-mechanism approach is critical in oncology research for overcoming compensatory resistance mechanisms often seen with single-agent therapies.

-

Primary Targets: CDK6 (

), CDK2 ( -

Experimental Relevance: Precise stock preparation is non-negotiable. Variations in solvent integrity (DMSO hygroscopicity) or calculation errors can shift the effective concentration, leading to artificial shifts in

values and irreproducible cellular phenotypes (e.g., G0/G1 arrest vs. apoptosis).

This protocol provides a rigorous, self-validating workflow for preparing a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), ensuring maximum stability and biological activity.

Physicochemical Profile & Pre-Requisites

Before breaking the seal on the vial, verify the specific batch data. Small molecules often exist as different salt forms (e.g., HCl, TFA) or solvates, which alters the Molecular Weight (MW).

Critical Compound Data

| Property | Specification | Notes |

| Compound Name | CDK/HDAC-IN-1 | Catalog IDs: HY-132914 (MCE), DC47707 (DC Chemicals) |

| Solubility | DMSO | Water insoluble. Avoid aqueous buffers for stock. |

| Appearance | Solid powder | Color may vary (White to Off-white/Yellow). |

| Molecular Weight | CHECK CoA | Crucial: Do not use a generic internet MW. Use the value on your specific vial label. |

| Storage (Solid) | Stable for 3 years if desicated and protected from light. |

Required Reagents & Equipment[2][3]

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide),

purity, cell-culture grade.-

Why: DMSO is hygroscopic. Absorbed water decreases solubility and can hydrolyze sensitive compounds. Use a fresh bottle or one stored over molecular sieves.

-

-

Vessels: Amber glass vials (borosilicate) or polypropylene (PP) tubes.

-

Avoid: Polystyrene (PS) which can be degraded by concentrated DMSO.

-

-

Equipment: Analytical balance (precision 0.01 mg), Vortex mixer, Sonicator bath.

Mathematical Framework

Do not rely on "adding 1 mL to the vial." Manufacturers overfill vials (e.g., 5.1 mg in a "5 mg" vial). Always weigh the solid or dissolve the entire contents based on the manufacturer's precise mass statement.

Formula for Volume (

Example Calculation:

-

Target Concentration:

-

Mass Weighed:

-

Molecular Weight (Hypothetical):

(Check your CoA!)

Step-by-Step Protocol

Phase 1: Preparation

-

Equilibration: Remove the product vial from

storage. Allow it to warm to Room Temperature (RT) for at least 30 minutes inside a desiccator before opening.-

Causality: Opening a cold vial introduces condensation (water) from the air, which degrades the compound and hampers solubility.

-

-

Centrifugation: Briefly centrifuge the vial (

, 1 min) to settle any powder adhering to the cap or walls.

Phase 2: Solubilization (The "Master Stock")

-

Weighing (Option A - Recommended): Weigh the exact amount of powder into a tared amber glass vial. Record the mass.

-

Option B (Entire Vial): If the mass is too small to weigh accurately (

), assume the manufacturer's mass only if explicitly stated as "exact mass," otherwise dissolve directly in the shipping vial using the mass reported on the specific tube label.

-

-

Solvent Addition: Add the calculated volume of Anhydrous DMSO to achieve 10 mM .

-

Technique: Pipette directly onto the solid. Do not touch the wall of the tube if possible.

-

-

Mixing:

-

Vortex: 30 seconds at medium speed.

-

Visual Check: Hold vial against a light. The solution must be crystal clear.

-

Sonication (If needed): If particles persist, sonicate in a water bath at RT for 2–5 minutes. Caution: Do not allow the water to heat up (

), as this may degrade the inhibitor.

-

Phase 3: Aliquoting & Storage

-

Aliquoting: Never store the bulk stock. Divide the 10 mM Master Stock into single-use aliquots (e.g.,

) in sterile, O-ring sealed polypropylene microtubes.-

Why: Repeated freeze-thaw cycles introduce moisture and cause precipitation.

-

-

Labeling: Label with Compound Name, Concentration, Solvent, and Date.

-

Cryopreservation: Store at

(Preferred) for up to 6 months.

Workflow Visualization

Caption: Logical workflow for the reconstitution of CDK/HDAC-IN-1, emphasizing moisture control and QC checkpoints.

Quality Control & Troubleshooting

| Observation | Diagnosis | Remediation |

| Cloudiness immediately after DMSO addition | Incomplete dissolution | Sonicate for 5 mins; Vortex vigorously. Ensure DMSO is anhydrous. |

| Precipitation upon dilution into media | "Crash-out" effect | Dilute stepwise (Stock |

| Yellowing of solution over time | Oxidation | Discard. Compound has degraded. Check storage seal. |

Self-Validation Test:

Before the first critical experiment, dilute a small amount of stock 1:1000 in media. Inspect under a microscope (

References

-

DC Chemicals. CDK/HDAC-IN-1 Activity and Properties (Cat.[2] No. DC47707). Retrieved from [Link]

- Sigma-Aldrich.Handling and Solubility of Small Molecules in DMSO. Technical Guide.

Sources

western blot assay for acetylated histone H3 after Cdk/hdac-IN-1 treatment

Application Note: Western Blot Quantification of Acetylated Histone H3 Following Cdk/hdac-IN-1 Treatment

Abstract

This guide provides a validated, high-sensitivity protocol for detecting Acetylated Histone H3 (Ac-H3) levels in mammalian cells treated with Cdk/hdac-IN-1 , a dual inhibitor targeting Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). Unlike standard protein extraction methods, this protocol utilizes an Acid Extraction technique to isolate basic histone proteins, ensuring maximal yield and eliminating non-histone contaminants.[1] This workflow serves as a critical pharmacodynamic biomarker assay to validate the HDAC-inhibitory efficacy of Cdk/hdac-IN-1.

Introduction & Mechanism of Action

Cdk/hdac-IN-1 is a dual-mechanism small molecule designed to overcome drug resistance by simultaneously targeting cell cycle progression (via CDKs, typically CDK2/4/6) and epigenetic regulation (via HDACs, typically HDAC6 or Class I HDACs).

-

The CDK Axis: Inhibition prevents phosphorylation of Retinoblastoma protein (Rb), inducing G1/S cell cycle arrest.

-

The HDAC Axis: Inhibition blocks the deacetylation of histone lysine residues.[2][3][4] This leads to the accumulation of Acetylated Histone H3 (Ac-H3) , resulting in chromatin relaxation and the re-expression of silenced tumor suppressor genes (e.g., p21).

Why Ac-H3? While CDK inhibition leads to complex downstream signaling changes, the accumulation of Ac-H3 is a direct, stoichiometric readout of HDAC target engagement. It is the most robust biomarker for optimizing Cdk/hdac-IN-1 dosage.

Signaling Pathway Visualization

Figure 1: Mechanism of Action. Cdk/hdac-IN-1 blocks HDAC activity, preventing the removal of acetyl groups from Histone H3, leading to accumulation of Ac-H3 and subsequent gene expression changes.

Experimental Design & Controls

To ensure scientific integrity, the following controls must be included in every blot:

| Control Type | Sample Description | Purpose |

| Negative Control | DMSO (Vehicle) treated cells | Establishes baseline acetylation levels. |

| Positive Control | SAHA (Vorinostat) or Trichostatin A (TSA) treated cells | Validates the antibody and assay sensitivity (known HDAC inhibitors). |

| Loading Control | Total Histone H3 | CRITICAL: Do NOT use Actin or GAPDH. Since we are using acid extraction (nuclei enrichment), cytoplasmic proteins like Actin may be absent or inconsistent. Normalize Ac-H3 signal to Total H3. |

Dosing Recommendation: Based on reported IC50 values (CDKs ~20-60 nM; HDACs ~50-130 nM) [1], perform a dose-response curve:

-

Low: 50 nM

-

Medium: 200 nM

-

High: 1 µM[5]

-

Treatment Duration: 18–24 hours is optimal for observing histone acetylation accumulation.

Protocol: Histone Acid Extraction

Why Acid Extraction? Standard RIPA lysis is inefficient for histones due to their tight binding to DNA. Acid extraction uses sulfuric or hydrochloric acid to protonate histones (highly basic), solubilizing them while precipitating DNA and acidic proteins. This results in a clean, concentrated histone preparation.

Reagents Required

-

PBS: Ice-cold.

-

Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM PMSF, 0.02% NaN3.

-

Extraction Acid: 0.2 N H2SO4 (Sulfuric Acid).

-

Neutralization Agent: 2 M NaOH or Tris-HCl pH 8.0.

-

Precipitation: 100% Acetone (Ice-cold).

Step-by-Step Workflow

-

Harvest: Pellet cells (approx.

cells) at 500 x g for 5 min at 4°C. Wash once with ice-cold PBS. -

Lysis (Nuclei Isolation): Resuspend the pellet in 1 mL TEB . Incubate on ice for 10 min with gentle stirring.

-

Insight: Triton X-100 lyses the plasma membrane but leaves the nuclear envelope intact.

-

-

Clarification: Centrifuge at 6,500 x g for 10 min at 4°C. Discard the supernatant (contains cytoplasmic fraction). Keep the pellet (nuclei).

-

Acid Extraction: Resuspend the nuclear pellet in 0.2–0.4 mL of 0.2 N H2SO4 . Incubate on a rotator at 4°C for at least 2 hours (or overnight).

-

Debris Removal: Centrifuge at 16,000 x g (max speed) for 10 min at 4°C. Save the supernatant (contains histones). Discard the pellet (DNA/debris).

-

Precipitation: Add 100% acetone (approx. 3–5x volume of supernatant) to the supernatant. Incubate at -20°C overnight.

-

Recovery: Centrifuge at 16,000 x g for 10 min at 4°C. A white pellet should be visible. Carefully discard supernatant.

-

Wash: Wash pellet once with ice-cold acetone. Air dry for 5–10 min (do not over-dry).

-

Resuspension: Dissolve pellet in 50–100 µL of ddH2O or 1x Loading Buffer. If the solution turns yellow (acidic), add 1–2 µL of 2 M NaOH or Tris pH 8.8 until blue.

Western Blotting Parameters

Histones are small proteins (~15 kDa for H3). Standard blotting conditions often fail due to "blow-through" (protein passing through the membrane) or poor resolution.

Electrophoresis (SDS-PAGE)

-

Gel Percentage: Use 15% Resolving Gel or 4–20% Gradient Gel .

-

Reasoning: Lower percentage gels (10-12%) will cause H3 to run off the front or compress with the dye front.

-

-

Voltage: Run at 100V constant until the dye front reaches the bottom.

Transfer (Critical Step)

-

Membrane: 0.2 µm PVDF or Nitrocellulose.

-

Warning: Do NOT use 0.45 µm membranes; histones will pass through them.

-

-

Buffer: Towbin Buffer + 20% Methanol . Methanol improves binding of small proteins to nitrocellulose/PVDF.

-

Conditions: 100V for 60–90 mins (Wet Transfer) or 25V for 7–10 mins (Semi-Dry).

-

Tip: Check transfer efficiency with Ponceau S staining. Histones will appear as a distinct band <20 kDa.

-

Antibody Incubation

-

Blocking: 5% BSA in TBST for 1 hour at RT. (BSA is preferred over milk for acetylation detection to reduce background).

-

Primary Antibody:

-

Target: Anti-Acetyl-Histone H3 (Lys9/Lys14) or Pan-Acetyl H3.

-

Loading Control: Anti-Histone H3 (Total).

-

Dilution: 1:1000 in 5% BSA/TBST. Incubate Overnight at 4°C.

-

-

Secondary Antibody: HRP-conjugated species-specific IgG (1:5000).

Data Analysis & Expected Results

Quantification Strategy

-

Measure the Integrated Density (IntDen) of the Ac-H3 band (~17 kDa).

-

Measure the IntDen of the Total H3 band (~17 kDa) from the same lane (stripping and reprobing may be required, or use different species primaries).

-

Calculate Relative Acetylation:

-

Calculate Fold Change relative to DMSO control.

Expected Outcome

-

DMSO: Low basal signal for Ac-H3.

-

Cdk/hdac-IN-1: Significant, dose-dependent increase in Ac-H3 band intensity.

-

Troubleshooting:

-

No bands: Check transfer (did you use 0.2 µm membrane?).

-

Smearing: DNA contamination. Ensure the acid extraction supernatant was centrifuged at high speed to pellet DNA before acetone precipitation.

-

Workflow Diagram

Figure 2: Optimized Histone Extraction Workflow. Acid extraction ensures high purity of histones, removing cytoplasmic and DNA contamination.[1]

References

-

Shechter, D., et al. (2007). Extraction, purification and analysis of histones.[1][6][7] Nature Protocols, 2(6), 1445–1457.[1] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Histone western blot protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

measuring apoptosis induction by Cdk/hdac-IN-1 in tumor cells

Application Note: Measuring Apoptosis Induction by Cdk/hdac-IN-1 in Tumor Cells

Abstract & Introduction

Cdk/hdac-IN-1 is a potent, dual-targeting small molecule inhibitor designed to overcome resistance mechanisms associated with single-agent therapies. It exhibits high affinity for CDK2, CDK4, and CDK6 (IC50: 60.9 nM, 276 nM, 27.2 nM, respectively) and HDAC6 (IC50: 128.6 nM).[1][2][3][4]

The rationale for using Cdk/hdac-IN-1 lies in its ability to simultaneously arrest the cell cycle at the G0/G1 phase (via CDK inhibition) and disrupt protein folding/degradation machinery (via HDAC6 inhibition). This "two-hit" strategy creates a synergistic stress environment that forces tumor cells—particularly those resistant to standard chemotherapy—into apoptosis.

This guide provides a validated workflow for quantifying this apoptotic induction, emphasizing the necessity of verifying both "arms" of the dual mechanism (cell cycle arrest and epigenetic/cytosolic modification) to confirm on-target efficacy.

Mechanism of Action (MOA)

To accurately interpret experimental data, one must understand the signaling cascade triggered by Cdk/hdac-IN-1. Unlike pan-HDAC inhibitors that primarily target nuclear histones, Cdk/hdac-IN-1’s inhibition of HDAC6 (a cytoplasmic deacetylase) leads to the accumulation of acetylated

Signaling Pathway Diagram

Caption: Dual mechanism of Cdk/hdac-IN-1.[3] Simultaneous blockade of CDK-driven proliferation and HDAC6-mediated protein homeostasis converges on apoptotic cell death.

Experimental Design & Considerations

Dose Determination (The "Sweet Spot")

Because Cdk/hdac-IN-1 has different potencies for its targets (CDK6 IC50 ~27 nM vs. HDAC6 IC50 ~128 nM), dose selection is critical.

-

Low Dose (20–50 nM): Primarily CDK6 inhibition. Likely cytostatic (arrest only).

-

Effective Dose (100–500 nM): Dual engagement. Induces robust apoptosis.[3][4][5][6][7]

-

High Dose (>1 µM): Potential off-target effects (pan-CDK/pan-HDAC).

Controls

-

Negative Control: DMSO (0.1% v/v).

-

Positive Control (Apoptosis): Staurosporine (1 µM, 4h) or Vorinostat (SAHA).

-

Positive Control (Mechanism): Palbociclib (CDK specific) or Tubastatin A (HDAC6 specific) to distinguish individual contributions.

Protocol 1: Quantitative Apoptosis Assay (Annexin V / PI)

This is the gold standard for distinguishing early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).

Materials:

-

Tumor cells (e.g., MCF-7, HCT-116) in log-phase growth.

-

Cdk/hdac-IN-1 (dissolved in DMSO).

-

Annexin V-FITC Apoptosis Detection Kit.

-

Flow Cytometer (488 nm excitation).

Workflow Diagram:

Caption: Step-by-step workflow for Annexin V/PI staining. Crucially, floating cells must be collected to avoid underestimating apoptosis.

Detailed Steps:

-

Seeding: Plate cells in 6-well plates. Allow 24h attachment.

-

Treatment: Treat with Cdk/hdac-IN-1 (e.g., 0, 50, 100, 250, 500 nM) for 48 hours .

-

Note: Dual inhibitors often require 48h to manifest apoptosis compared to 24h for pure cytotoxics, as the mechanism involves transcriptional and epigenetic remodeling.

-

-

Harvesting:

-

Collect culture media (contains detached apoptotic cells) into 15 mL tubes.

-

Wash adherent cells with PBS; collect PBS into the same tubes.

-

Trypsinize adherent cells; neutralize and combine with the collected supernatant.

-

-

Staining:

-

Centrifuge (300 x g, 5 min). Resuspend in 100 µL 1X Binding Buffer .

-

Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

-

Incubate 15 min at RT in the dark.

-

Add 400 µL Binding Buffer.

-

-

Acquisition: Analyze 10,000 events. Use untreated cells to set quadrants.

Protocol 2: Mechanistic Validation (Western Blot)

To prove the apoptosis is driven by the specific dual mechanism of Cdk/hdac-IN-1, you must assay for specific biomarkers.

Target Biomarkers Table:

| Target | Primary Antibody | Expected Change | Biological Significance |

| Apoptosis | Cleaved PARP | Increase (89 kDa fragment) | Terminal execution of apoptosis. |

| Apoptosis | Cleaved Caspase-3 | Increase (17/19 kDa) | Activation of effector caspases. |

| CDK4/6 | Phospho-Rb (Ser780) | Decrease | Proof of CDK4/6 inhibition. |

| HDAC6 | Acetyl- | Increase | Proof of HDAC6 inhibition (Specific). |

| HDAC (Pan) | Acetyl-Histone H3 | Variable/Slight Increase | Checks for off-target Class I HDAC inhibition. |

| Survival | Mcl-1 | Decrease | Common synergistic node; Mcl-1 is often downregulated by CDK inhibition. |

Critical Insight:

If you observe apoptosis (PARP cleavage) without an increase in Acetyl-

Data Analysis & Interpretation

Quantitative Output Example:

| Treatment | % Live (An-/PI-) | % Early Apop (An+/PI-) | % Late Apop (An+/PI+) | Interpretation |

| DMSO | 92.5% | 3.1% | 2.2% | Healthy baseline. |

| 100 nM | 65.0% | 15.0% | 10.0% | Moderate induction; likely G1 arrest dominant. |

| 500 nM | 20.0% | 45.0% | 30.0% | Strong synergistic apoptosis. |

Troubleshooting Guide:

-

Issue: High necrosis (PI+ only) without early apoptosis.

-

Cause: Drug concentration too high (toxic necrosis) or handling too rough.

-

Solution: Reduce concentration; handle cells gently during trypsinization.

-

-

Issue: No Phospho-Rb reduction despite apoptosis.

-

Cause: Cell line may be Rb-null (e.g., MDA-MB-468).

-

Solution: Verify Rb status of tumor line. Use FOXM1 downregulation as an alternative marker for CDK4/6 inhibition.

-

References

-

MedChemExpress (MCE). "CDK/HDAC-IN-1 (HY-132914) Product Datasheet." MedChemExpress. Link

- Geng, L., et al. "Structure-Based Design of Dual CDK/HDAC Inhibitors." Journal of Medicinal Chemistry. (Contextual grounding on dual inhibitor design).

-

Zhang, J., et al. "HDAC6 inhibitors in cancer treatment: A review." Journal of Hematology & Oncology. Link (Validating Acetyl-Tubulin as HDAC6 biomarker).

-

Goel, S., et al. "CDK4/6 inhibitors in cancer therapy." Nature Reviews Clinical Oncology. Link (Validating p-Rb as CDK4/6 biomarker).

(Note: While "Cdk/hdac-IN-1" is a catalog name, the mechanistic protocols are grounded in the established biology of its constituent targets, CDK4/6 and HDAC6.)

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. AG-024322(AG024322)|CDK inhibitor|DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A short overview of dual targeting HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone deacetylase 1 and 2 differentially regulate apoptosis by opposing effects on extracellular signal-regulated kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimization of In Vivo Efficacy for Dual CDK/HDAC Inhibitor (Cdk/hdac-IN-1) in Xenograft Models

Executive Summary & Scientific Rationale

The therapeutic landscape for aggressive solid tumors, particularly Triple-Negative Breast Cancer (TNBC), increasingly relies on multi-targeting strategies to overcome resistance. Cdk/hdac-IN-1 (specifically identified as a dual CDK9/HDAC1/HDAC3 inhibitor) represents a class of "hybrid" small molecules designed to simultaneously disrupt transcriptional elongation (via CDK9 inhibition) and chromatin remodeling (via HDAC inhibition).

This dual mechanism creates a synthetic lethal environment in tumor cells:

-

CDK9 Inhibition: Blocks P-TEFb-mediated phosphorylation of RNA Polymerase II (Ser2), halting the transcription of short-lived anti-apoptotic proteins (e.g., MCL-1, XIAP).

-

HDAC Inhibition: Prevents histone deacetylation, leading to open chromatin structures that paradoxically—in the absence of functional CDK9—trigger DNA damage responses and G2/M arrest rather than productive transcription.

This protocol provides a field-validated workflow for evaluating Cdk/hdac-IN-1 in xenograft models, emphasizing formulation stability and biomarker-driven efficacy readouts.

Experimental Design & Model Selection

Cell Line Selection